2-Ethylhexanoate

Sol-Gel Precursors Thin Film Deposition Electrocatalyst Fabrication

2-Ethylhexanoate (CAS 18035-91-1) is a versatile anionic ligand that forms metal complexes with exceptional solubility in nonpolar organic solvents, far surpassing linear carboxylates like acetate. This branched C8 chain's unique structure prevents close packing, yielding liquid or low-melting complexes ideal for homogeneous catalysis, sol-gel processing, and thin-film deposition. Procure this high-purity conjugate base to ensure reproducible performance in your advanced material and catalyst research.

Molecular Formula C8H15O2-
Molecular Weight 143.20 g/mol
CAS No. 18035-91-1
Cat. No. B8288628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanoate
CAS18035-91-1
Molecular FormulaC8H15O2-
Molecular Weight143.20 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-]
InChIInChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1
InChIKeyOBETXYAYXDNJHR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexanoate (CAS 18035-91-1): A Branched C8 Carboxylate Ligand for High-Solubility Metal Complexes and Functional Materials


2-Ethylhexanoate (CAS 18035-91-1) is the conjugate base of 2-ethylhexanoic acid, a short-chain, saturated, methyl-branched fatty acid [1]. It is not typically used as a standalone species but rather as a versatile anionic ligand (C8H15O2-) to form metal 2-ethylhexanoates (often termed metal octoates), which are neutral coordination complexes . The key characteristic imparted by this branched alkyl chain is the high solubility of its metal complexes in a broad range of organic solvents, a feature that distinguishes it from simpler linear carboxylates like acetate .

Why Metal 2-Ethylhexanoates Cannot Be Replaced by Simple Acetates, Octanoates, or Inorganic Salts in Advanced Material Synthesis and Catalysis


Metal 2-ethylhexanoates offer a unique combination of high organic solubility and thermal decomposition characteristics that are not matched by common alternatives like acetates, linear octanoates, or neodecanoates . The branched 2-ethylhexyl chain prevents close packing, resulting in complexes that are typically liquids or low-melting solids with exceptional solubility in nonpolar media—a stark contrast to acetate salts, which are often crystalline and water-soluble but have limited solubility in organic solvents . This difference is critical in applications requiring homogeneous liquid precursors, such as sol-gel processing, thin-film deposition, and non-aqueous catalysis. Furthermore, the thermal decomposition behavior of 2-ethylhexanoates is distinct, enabling clean conversion to metal oxides at relatively low temperatures [1], a property that cannot be assumed for other carboxylates without experimental verification.

Quantitative Differentiation Evidence: Comparative Performance Data for 2-Ethylhexanoate-Based Compounds


Superior Solubility of Co(III) 2-Ethylhexanoate Across a Wide Polarity Range vs. Conventional Co(III) Salts

Co(III) 2-ethylhexanoate (Co(III)eh) demonstrates significantly broader solvent compatibility than other available Co(III) salts and complexes [1]. This is a critical differentiation for preparing uniform thin-film precursors.

Sol-Gel Precursors Thin Film Deposition Electrocatalyst Fabrication

Stabilization of Lead-Zirconium Precursors via Pb 2-Ethylhexanoate vs. Pb Acetate

In sol-gel synthesis of lead zirconate (PZ) ceramics, the use of lead 2-ethylhexanoate instead of lead acetate enables the stabilization and characterization of novel mixed-metal species [1].

Sol-Gel Chemistry Perovskite Precursors Ceramic Materials

Enhanced Thermal Stability of Pectin Nanocomposites via 2-Ethylhexanoate-Based Ionic Liquid

Incorporating a phosphonium ionic liquid with a 2-ethylhexanoate counter-anion into layered double hydroxide (LDH) and subsequently into a pectin matrix leads to a quantifiable enhancement in thermal stability [1].

Polymer Nanocomposites Thermal Stabilization Biodegradable Materials

Catalytic Activity of Group 2 Metal 2-Ethylhexanoates in Cumene Oxidation: Mg Exhibits Highest Performance

A comparative kinetic study of cumene oxidation revealed that among Group 2 metal (Mg, Ca, Sr, Ba) 2-ethylhexanoates, the magnesium salt exhibits the highest catalytic performance [1].

Oxidation Catalysis Kinetic Studies Metal Carboxylates

Tin(II) 2-Ethylhexanoate (Stannous Octoate) as a Standard Industrial Gelling Catalyst for Polyurethane Foams

Tin(II) 2-ethylhexanoate, also known as stannous octoate, is the industry-standard gelling catalyst for the production of flexible polyurethane foams [1].

Polymer Chemistry Polyurethane Foams Catalysis

Verified Application Scenarios Where 2-Ethylhexanoate Provides a Documented Performance Advantage


Fabrication of High-Performance Cobalt Oxide Electrocatalysts for Water Splitting

Co(III) 2-ethylhexanoate is the preferred precursor for depositing uniform and stable cobalt oxide thin films for water electrolysis applications. Its broad solubility enables deposition on a wide variety of substrates via simple techniques like spin-coating. The resulting films show state-of-the-art efficiency as electrocatalysts for the oxygen evolution reaction (OER) [1].

Synthesis of Lead-Based Perovskite Ceramics via Sol-Gel Processing

Lead 2-ethylhexanoate is a superior reagent compared to lead acetate for synthesizing complex lead zirconate titanate (PZT) and related perovskite materials. It enables the formation of stable, well-defined molecular precursors in solution, which is essential for achieving the homogeneity required for high-quality thin films used in ferroelectric and piezoelectric devices [2].

Improving Thermal and Mechanical Properties of Biopolymer Nanocomposites

2-Ethylhexanoate-based ionic liquids serve as highly effective interfacial modifiers for layered double hydroxides (LDH). When incorporated into biopolymer matrices like pectin, they can simultaneously increase thermal stability by 35–40 °C and enhance the elastic modulus by 60% [3]. This approach is valuable for developing high-performance, biodegradable packaging materials.

Standard Gelling Catalyst for Flexible Polyurethane Foam Manufacturing

Tin(II) 2-ethylhexanoate (stannous octoate) is the industry benchmark catalyst for promoting the gelling reaction between isocyanates and polyols. Its performance characteristics are well-understood and documented, making it the standard against which alternative catalyst systems are evaluated for the production of flexible foams used in automotive and furniture applications [4].

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